3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound characterized by the presence of a bromine atom and two pyridine rings. This compound is significant in medicinal chemistry and organic synthesis due to its versatile chemical properties and potential applications in drug development and material science. Its unique structure allows it to serve as a building block for more complex molecules, making it an important target for synthetic chemists.
The compound can be synthesized through various methods, primarily involving the bromination of pyridine derivatives. The primary source of information regarding its synthesis and applications comes from chemical databases, research articles, and patents that detail its chemical properties and potential uses in scientific research .
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as a brominated pyridine, which is known for its reactivity and ability to undergo various chemical transformations.
The synthesis of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the following steps:
In industrial settings, continuous flow processes may be employed to improve efficiency and scalability. Automated reactors allow for precise control over reaction conditions, leading to more consistent production outcomes. Additionally, greener alternatives for bromination agents are being explored to minimize environmental impacts associated with traditional methods .
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one features a bromine atom attached to one of the pyridine rings, which contributes to its reactivity. The molecular structure can be represented as follows:
Key structural data includes:
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can participate in several types of chemical reactions:
Reactions involving this compound are often studied under controlled laboratory conditions, allowing for detailed mechanistic investigations that inform synthetic strategies.
The mechanism of action for 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one primarily relates to its interactions with biological systems. It may act as an enzyme inhibitor or receptor modulator due to the presence of the pyridine moieties, which can facilitate binding with biological macromolecules.
Data on specific interactions is limited but suggests that modifications to the structure can lead to variations in biological activity, making it a useful compound in medicinal chemistry research.
The physical properties of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterization purposes .
3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
This compound's versatility makes it an important subject of study within both academic and industrial chemistry contexts.
Pyridin-2(1H)-one derivatives demonstrate remarkable versatility in drug discovery, primarily through their capacity to engage specific biological targets via multipoint hydrogen bonding and hydrophobic interactions. The scaffold serves as a conformationally constrained peptide bond mimic, enabling disruption of protein-protein interactions that are often intractable to traditional small molecules [1] [7].
Kinase Inhibition: The hydrogen-bonding pattern of unsubstituted pyridin-2(1H)-one efficiently mimics adenine's interactions with kinase hinge regions. This property is exemplified by p38α MAPK inhibitors developed for mechanical allodynia, where 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (compound 69) demonstrated nanomolar inhibition (IC₅₀ = 87 nM) and efficacy in rat neuropathic pain models. The scaffold formed critical hydrogen bonds with Met109 and Gly110, while the 2-bromophenyl moiety occupied a hydrophobic pocket adjacent to the ATP-binding site [4].
Epigenetic Modulation: In cancer therapeutics, pyridin-2(1H)-one derivatives target histone deacetylases (HDACs) through zinc chelation. Molecular hybridization approaches have yielded dual HDAC-tubulin inhibitors where the pyridinone coordinates the catalytic zinc ion while maintaining tubulin polymerization disruption. These hybrids exhibit synergistic cytotoxicity against multidrug-resistant carcinomas, with IC₅₀ values up to 40-fold lower than parent compounds in HepG2 and MCF-7 cell lines [1] [6].
Antiviral Applications: Pyridin-2(1H)-one scaffolds serve as nonpeptidic β-secretase (BACE1) inhibitors for Alzheimer's disease. The scaffold's nitrogen and carbonyl oxygen form hydrogen bonds with catalytic aspartates (Asp32/Asp228), while substituents at C3 and C5 occupy S1-S3 subpockets. Bioisosteric replacement of isophthalamide with pyridin-2(1H)-one enhanced blood-brain barrier permeability by reducing hydrogen bond donors and molecular weight [8].
Table 1: Therapeutic Applications of Pyridin-2(1H)-one Derivatives
Biological Target | Compound Example | Therapeutic Area | Key Structural Features | Potency (IC₅₀/EC₅₀) |
---|---|---|---|---|
p38α MAPK | 3-(2-Bromophenyl)-5-(phenylamino) derivative | Mechanical allodynia | 2-Bromophenyl at C3, anilino at C5 | 87 nM |
HDAC/Tubulin | Molecular hybrid | Oncology | Pyridinone-Zn²⁺ chelation, trimethoxyphenyl | 0.12-0.21 µM (tubulin) |
BACE1 | Pyridine-scaffold inhibitor | Alzheimer's disease | Hydrogen bonding to Asp32/Asp228 | 11 nM (cell-free assay) |
RORγt | 5-Bromo-1-(pyridin-4-ylmethyl) analog* | Autoimmunity | Bromine at C5, pyridinylmethyl at N1 | <50 nM |
*Structurally analogous to discussed compound [3]
Bromine incorporation into heterocyclic scaffolds represents a strategic approach in modern drug design, leveraging both steric and electronic properties to enhance target engagement and optimize pharmacokinetic profiles. The carbon-bromine bond exhibits intermediate reactivity between chlorine and iodine, enabling versatile transformations while maintaining metabolic stability [1] [3].
Synthetic Versatility: The C-Br bond serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, facilitating late-stage diversification of lead compounds. Suzuki-Miyaura coupling of 5-bromopyridin-2(1H)-ones with arylboronic acids achieves biaryl structures under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), while Buchwald-Hartwig amination introduces amine functionalities critical for target interactions. Bromine also directs regioselective lithiation at ortho positions, enabling directed metalation for further functionalization [3] [6].
Biological Interactions: Bromine's polarizability enhances hydrophobic interactions in target binding pockets, contributing significantly to binding entropy. In RORγt antagonists, 5-bromopyrazin-2(1H)-one analogs demonstrated 8-fold improved potency over chlorine analogs due to enhanced van der Waals contacts with Leu287 and Val361. The bromine atom's sigma-hole potential facilitates halogen bonding with carbonyl oxygens in kinase ATP sites, as observed in Bruton's tyrosine kinase (BTK) inhibitors where bromine substitution improved kinase selectivity by 30-fold [1] [3].
Pharmacokinetic Optimization: Bromine's substantial atomic mass (79.9 g/mol) and lipophilicity (π = 0.88) influence ADME properties. Brominated pyridinones exhibit enhanced membrane permeability in Caco-2 assays (Papp > 15 × 10⁻⁶ cm/s) compared to non-halogenated analogs, attributed to increased passive diffusion. In mycobacterial agents, bromine substitution improved intracellular accumulation against Mycobacterium tuberculosis by 60% relative to chlorine analogs, correlating with enhanced antimycobacterial activity [3] [6].
Table 2: Impact of Bromine Substitution on Biological Activity
Compound Class | Bromine Position | Target | Activity Enhancement | Mechanistic Basis |
---|---|---|---|---|
Pyrazin-2(1H)-one | C5 | RORγt | 8-fold ↑ vs Cl analog | Improved hydrophobic contact with Leu287 |
Pyridin-2(1H)-one | C3 | p38α MAPK | Complete allodynia reversal | Halogen bonding with Gly110 backbone |
Quinazoline-pyridinone | C6' | PTK | IC₅₀ = 9-15 µM | Enhanced cellular penetration |
Pyrrolopyridine | C7 | Met kinase | IC₅₀ = 60 nM | Increased residence time in ATP pocket |
The molecular architecture of 3-bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one integrates three pharmacophoric elements: a brominated pyridinone core, a methylene linker, and a pendant pyridine ring. This configuration creates distinctive electronic and steric properties that differentiate it from simpler pyridinone derivatives [3] [7].
Torsional Dynamics: The methylene linker between N1 and the pyridine ring introduces conformational flexibility while maintaining coplanarity between rings. X-ray crystallography of analogous compounds reveals dihedral angles of 65-85° between pyridinone and pyridine planes, enabling adaptive binding to protein targets. Molecular dynamics simulations indicate rotational barriers of 8-12 kcal/mol around the -CH₂- bond, permitting conformational sampling without excessive energy penalty [7].
Electronic Effects: Bromine at the C3 position induces significant electron withdrawal (σₘ = 0.39), reducing electron density at C5/C6 and enhancing hydrogen bond acceptance at the carbonyl oxygen. This polarization increases the carbonyl's electrostatic potential from -35 kcal/mol in non-brominated analogs to -42 kcal/mol, strengthening interactions with basic residues in target proteins. The electron-deficient pyridinone ring also stabilizes enol tautomer formation, facilitating bidentate hydrogen bonding similar to carboxylic acids [1] [3].
Molecular Recognition: The pendant pyridine enables dual binding modes: as a hydrogen bond acceptor when protonated or as a metal chelator in neutral form. Crystallographic studies of related copper complexes demonstrate µ₂-bridging coordination through pyridine nitrogen atoms, forming stable binuclear complexes with metal-metal distances of 3.5-4.0 Å. This chelation potential may contribute to metalloenzyme inhibition [7].
Table 3: Synthesis Pathways for 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Synthetic Approach | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Blaise Reaction Intermediate | Ethyl bromoacetate, Zn, THF, reflux | 68-75 | One-pot convenience; moderate functional group tolerance |
Condensation-Bromination | Dimethyl pyrazine-2,3-dicarboxylate + 2-aminomethylpyridine; NBS in CCl₄ | 56 (over two steps) | Regioselective bromination; requires harsh conditions |
Transition Metal Catalysis | Pd-catalyzed C-H bromination with NBS | <40 | Step economy; competing dibromination |
Solid-Phase Synthesis | Wang resin-immobilized pyridinone; PyBOP coupling | 82 | High purity; specialized equipment required |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8